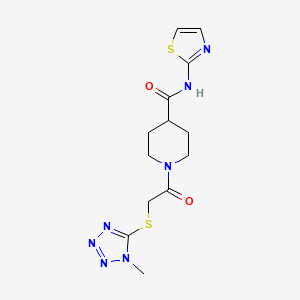
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C13H17N7O2S2 and its molecular weight is 367.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural characteristics of this compound suggest various mechanisms of action that can be explored for therapeutic applications.
The molecular formula of the compound is C13H17N7O2S, with a molecular weight of 367.5 g/mol. The compound's structure incorporates both thiazole and piperidine rings, which are known to enhance biological activity through diverse mechanisms.
Anticancer Activity
Recent studies have indicated that tetrazole derivatives can exhibit significant anticancer properties. For instance, a related study highlighted the cytotoxic effects of various tetrazole derivatives against cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The synthesized compounds were evaluated using the MTT assay, revealing promising results that suggest the potential of tetrazole derivatives as anticancer agents .
Table 1: Cytotoxicity of Tetrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4c | A431 | 10.5 |
| 4c | HCT116 | 12.3 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens, including Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans. The results indicated that certain derivatives exhibited notable antimicrobial activity, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Table 2: Antimicrobial Activity of Tetrazole Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antioxidant Activity
The antioxidant properties of tetrazole derivatives were evaluated using the DPPH assay, demonstrating significant free radical scavenging activity. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Some tetrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's .
- Receptor Binding : Molecular docking studies have indicated that these compounds can bind effectively to various receptors, suggesting a mechanism for their anticancer and antimicrobial activities .
Case Studies
A notable case study involved the synthesis and evaluation of several tetrazole derivatives for their antitumor activity. One derivative demonstrated an IC50 value comparable to standard chemotherapeutic agents, indicating its potential as a lead compound for further development .
Additionally, a study focusing on the anticholinesterase activity revealed that certain modifications in the tetrazole structure led to enhanced inhibitory effects, making these compounds candidates for treating cognitive disorders .
Eigenschaften
IUPAC Name |
1-[2-(1-methyltetrazol-5-yl)sulfanylacetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O2S2/c1-19-13(16-17-18-19)24-8-10(21)20-5-2-9(3-6-20)11(22)15-12-14-4-7-23-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,14,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVSHSSMNOCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














